molecular formula C10H8N2O2S B2983843 (Quinazolin-4-ylsulfanyl)-acetic acid CAS No. 63586-46-9

(Quinazolin-4-ylsulfanyl)-acetic acid

Cat. No. B2983843
CAS RN: 63586-46-9
M. Wt: 220.25
InChI Key: UZMKTFWOCNJXGI-UHFFFAOYSA-N
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Description

(Quinazolin-4-ylsulfanyl)-acetic acid, also known as 4-QSAA, is an organosulfur compound with a quinazoline moiety. It is a derivative of acetic acid and is used in various scientific research applications. 4-QSAA has been studied for its potential medicinal properties, as well as its ability to act as a catalyst in various chemical reactions. 4-QSAA has been studied for its ability to act as an antioxidant, to modulate the activity of certain enzymes, and to act as an anti-inflammatory agent.

Scientific Research Applications

It appears that there is limited direct information available on the specific scientific research applications of “(Quinazolin-4-ylsulfanyl)-acetic acid”. However, we can infer potential applications based on the chemical structure and known activities of similar compounds, such as quinazolinones, which are known to have a wide range of biological activities . Below are some potential applications categorized by field:

Medicinal Chemistry

Quinazolinones have been studied for their therapeutic potential. The structural features of quinazoline derivatives are often explored to target specific biological pathways . It’s plausible that “(Quinazolin-4-ylsulfanyl)-acetic acid” could be used in the design of new drugs targeting various diseases.

Proteomics Research

Given that “(Quinazolin-4-ylsulfanyl)-acetic acid” is sold by proteomics research suppliers , it may be used in the study of proteins and in understanding the structure-function relationship within biological systems.

properties

IUPAC Name

2-quinazolin-4-ylsulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c13-9(14)5-15-10-7-3-1-2-4-8(7)11-6-12-10/h1-4,6H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMKTFWOCNJXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Quinazolin-4-ylsulfanyl)-acetic acid

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